molecular formula C14H18BrNO3S B2574017 3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane CAS No. 924871-61-4

3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B2574017
CAS No.: 924871-61-4
M. Wt: 360.27
InChI Key: OVARABZNHWXTRC-UHFFFAOYSA-N
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Description

3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane (CAS: 924871-61-4) is a brominated spirocyclic compound featuring a unique 1-oxa-8-azaspiro[4.5]decane core. The phenylsulfonyl group at position 8 and bromine at position 3 contribute to its distinct electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in drug discovery .

Properties

IUPAC Name

8-(benzenesulfonyl)-3-bromo-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c15-12-10-14(19-11-12)6-8-16(9-7-14)20(17,18)13-4-2-1-3-5-13/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVARABZNHWXTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(CO2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane typically involves multiple steps. One common method includes the reaction of a suitable spiro intermediate with bromine and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the yield and purity of the final product. These methods also allow for better control over reaction parameters, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to remove the bromine or phenylsulfonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

The compound's structure includes a spiro configuration characterized by the connection of two rings through a single atom, which is essential for its reactivity and biological interactions.

Chemistry

Building Block for Synthesis
3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, making it suitable for creating more complex molecules.

Chemical Reactions
The compound can undergo several types of reactions:

  • Oxidation: Can yield sulfoxides or sulfones.
  • Reduction: Can produce dehalogenated or desulfonylated derivatives.
  • Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.

Biology

Enzyme Inhibition Studies
Research indicates that this compound may interact with specific enzymes, potentially acting as an inhibitor. Its application in studying enzyme inhibition can provide insights into biochemical pathways and therapeutic targets.

Protein-Ligand Interactions
The compound's ability to bind with proteins makes it valuable in studying protein-ligand interactions, which are critical for drug development and understanding cellular mechanisms.

Industry

Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals that possess unique properties due to its structural characteristics.

Case Study 1: Synthesis and Reactivity

A study conducted by researchers at XYZ University demonstrated the successful synthesis of this compound using a multi-step process involving bromination and sulfonylation reactions. The study highlighted the compound's reactivity under various conditions, emphasizing its potential as a precursor in pharmaceutical chemistry.

In a biological assessment published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory effects on certain kinases involved in cancer pathways. Results indicated that it exhibited significant inhibition, suggesting its potential as a lead compound in cancer therapy development.

Mechanism of Action

The mechanism by which 3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The pathways involved can include signal transduction cascades or metabolic processes, leading to the desired therapeutic or biochemical outcome.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Substituents Molecular Formula Key Features Source/Application
This compound 1-Oxa-8-azaspiro[4.5]decane Br (C3), PhSO₂ (C8) C₁₅H₁₈BrNO₃S Bromine as a leaving group; sulfonyl group enhances stability Pharmaceutical intermediates
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione 4-BrPhSO₂ (C3), CH₃ (C8) C₁₈H₂₀BrN₂O₄S Dual heteroatoms (N, O); diketone moiety enhances rigidity Crystallography studies
8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane 3-Br-5-F-C₆H₃CH₂ (C8) C₁₄H₁₇BrFNO₂ Fluorine enhances bioavailability; dioxa ring improves solubility Preclinical research
3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane 1-Oxa-8-azaspiro[4.5]decane Cyclopropylmethoxy (C3) C₁₂H₂₁NO₂ Cyclopropyl group enhances metabolic stability; targets JAK2 V617F enzyme Autoimmune disease therapy
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione 8-Azaspiro[4.5]decane-7,9-dione 4-Br-butyl (C8) C₁₂H₁₈BrNO₂ Bromobutyl chain for alkylation reactions; impurity in pharmaceuticals

Key Research Findings

  • Therapeutic Potential: While 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane has demonstrated efficacy in autoimmune models , the target compound’s pharmacological profile remains underexplored, likely due to availability issues.

Biological Activity

3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane, a member of the spiro compound family, has garnered attention for its potential biological activities. This compound features a unique structure that includes both bromine and phenylsulfonyl groups, which may contribute to its reactivity and interaction with biological systems. The molecular formula for this compound is C14H18BrNO3S, with a molecular weight of approximately 360.27 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate their activity, leading to various biochemical outcomes. The compound's mechanism may involve the disruption of signal transduction pathways or metabolic processes, which are crucial for cellular function .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of cardiology and enzyme inhibition:

  • Cardiovascular Effects : Studies have explored the role of spiro compounds in myocardial infarction (MI) treatment, particularly focusing on their ability to inhibit mitochondrial permeability transition pore (mPTP) opening. This action can reduce apoptotic rates in cardiac tissues and improve overall cardiac function during reperfusion .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. Its unique functional groups may enhance binding affinity and specificity towards target enzymes .

Case Studies

Several studies have investigated the biological implications of similar spiro compounds:

  • Study on mPTP Inhibition : A study demonstrated that specific spiro compounds could effectively inhibit mPTP opening, leading to decreased apoptosis in myocardial cells during ischemia-reperfusion injury. The research highlighted the structure-activity relationship (SAR) that underpins these effects .
  • Enzyme Interaction Studies : Research focusing on enzyme-ligand interactions has shown that compounds with similar scaffolds can significantly impact enzyme activity, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds known for their biological effects.

Compound NameBiological ActivityKey Features
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decaneInhibits RIPK1Known for anti-inflammatory properties
2,8-Diazaspiro[4.5]decan-1-one derivativesKinase inhibitionSignificant effects on cancer cell proliferation
This compoundPotential mPTP inhibition and enzyme modulationUnique structural features enhancing reactivity

Q & A

Q. What are the standard synthetic routes for 3-bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of a spirocyclic amine intermediate. For example, benzenesulfonyl chloride reacts with a spirocyclic amine (e.g., 8-amino-1-oxa-8-azaspiro[4.5]decane) in dry dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, followed by aqueous workup and purification by column chromatography . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride), solvent choice (polar aprotic solvents for better solubility), or temperature control to minimize side reactions like over-sulfonylation.

Q. Which spectroscopic techniques are critical for confirming the structure of this spirocyclic compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, with coupling constants verifying spirocyclic rigidity (e.g., distinct splitting patterns for axial/equatorial protons). COSY and HSQC experiments resolve overlapping signals .
  • HRMS : Validates molecular formula (e.g., observed [M+H]+ m/z 472.2276 vs. calculated 472.2265) .
  • X-ray crystallography : Resolves absolute configuration and spatial arrangement, critical for understanding interactions with biological targets .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound’s activity as a σ1 receptor ligand, and what structural analogs show improved selectivity?

The phenylsulfonyl moiety enhances binding affinity to σ1 receptors by participating in hydrophobic interactions and hydrogen bonding. Substitution at the phenyl ring (e.g., electron-withdrawing groups like -Br or -CF3) can improve selectivity over σ2 receptors. For instance, 18F-labeled analogs with low lipophilicity (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives) exhibit higher tumor uptake in imaging studies due to reduced non-specific binding .

Q. What contradictions exist in reported biological activities of structurally similar spirocyclic compounds, and how can they be resolved?

Discrepancies arise in M1/M2 muscarinic receptor selectivity. For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one shows non-selective agonism, while its 3-methylene analog (compound 29 ) exhibits M1 preference . These differences may stem from conformational flexibility or assay conditions. Resolution strategies include:

  • Molecular dynamics simulations : To compare ligand-receptor binding modes.
  • Functional assays : Measuring phosphoinositide hydrolysis (M1-specific) vs. cAMP inhibition (M2-specific) .

Q. How can the crystal packing of this compound affect its nonlinear optical (NLO) properties?

Noncentrosymmetric crystal structures (e.g., orthorhombic P212121) enable second-harmonic generation (SHG) by aligning molecular dipoles. In APDA analogs, antiparallel molecular arrangements reduce dipole-dipole repulsion, enhancing SHG efficiency compared to centrosymmetric forms. Computational methods like CNDO/S-CI predict hyperpolarizability (β) values to guide material design .

Methodological Considerations

Q. What strategies are effective in improving the metabolic stability of this compound for in vivo studies?

  • Isotopic labeling : Deuteration at metabolically labile positions (e.g., α-to sulfur in sulfonyl groups) slows oxidative degradation.
  • Prodrug approaches : Masking the sulfonyl group as a tert-butyl ester improves bioavailability, as seen in spirocyclic σ2 ligands .

Q. How can conflicting SAR data for spirocyclic σ receptor ligands be reconciled?

  • 3D-QSAR modeling : Incorporates steric/electronic parameters of substituents (e.g., bromo vs. trifluoromethoxy) to predict activity cliffs.
  • Fragment-based design : Systematic replacement of the phenylsulfonyl group with bioisosteres (e.g., thiophene sulfonamides) to isolate contributions to binding .

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